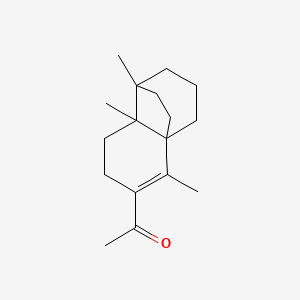
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- is a complex organic compound known for its unique structure and properties. This compound is part of a class of chemicals that are often used in various industrial and scientific applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to optimize the production process. The use of advanced purification techniques ensures that the final product meets the required industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-: Known for its similar structure and properties.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with comparable chemical characteristics.
5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-α,α,3,8-tetramethyl-: Shares some structural similarities.
Uniqueness
What sets Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- apart is its specific arrangement of functional groups and its unique reactivity profile. This makes it particularly valuable in certain industrial and research applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
58200-83-2 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-(2,6,7-trimethyl-3-tricyclo[5.3.2.01,6]dodec-2-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-12-14(13(2)18)6-9-16(4)15(3)7-5-8-17(12,16)11-10-15/h5-11H2,1-4H3 |
Clé InChI |
LAJZGVJYVRDOEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC2(C13CCCC2(CC3)C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


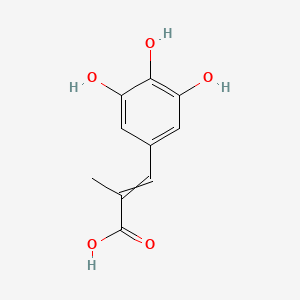

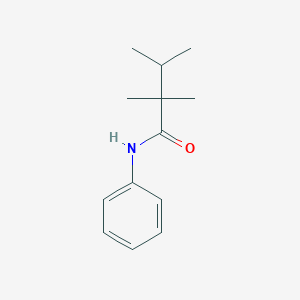
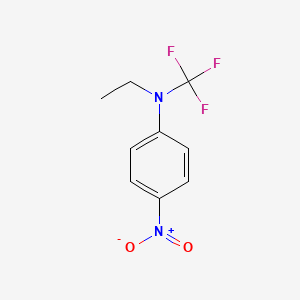
![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)
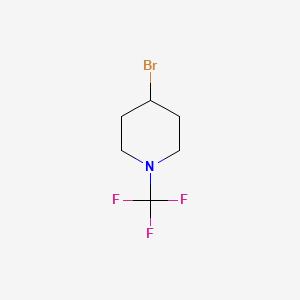
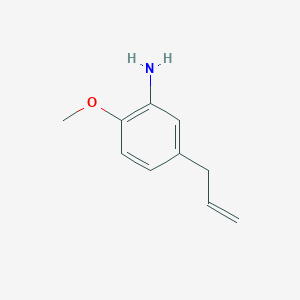

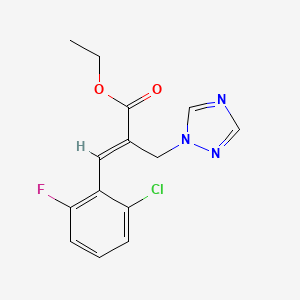
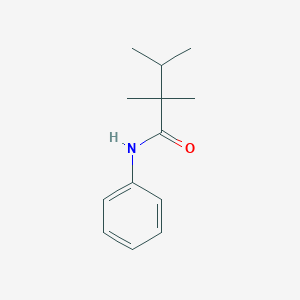
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)

![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)

